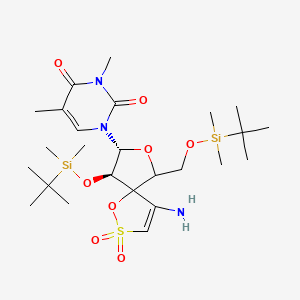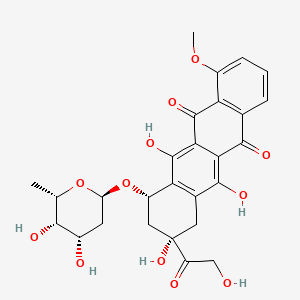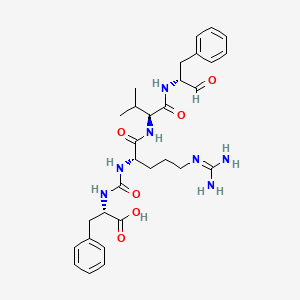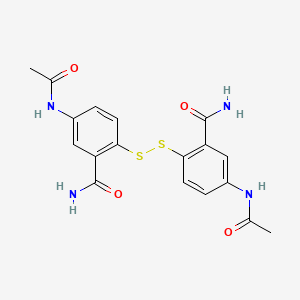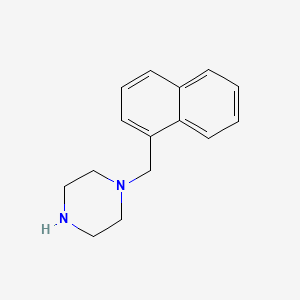
1-(1-Naphthylmethyl)piperazine
Descripción general
Descripción
1-(1-Naphthylmethyl)piperazine is a chemical compound with the molecular formula C15H18N2 and a molecular weight of 226.323 . It appears as a white to off-white solid . It is commonly used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system .
Synthesis Analysis
While specific synthesis methods for 1-(1-Naphthylmethyl)piperazine were not found in the search results, it is known that piperazine compounds can be synthesized through various methods, including catalytic synthesis . More detailed information may be available in specialized chemical synthesis databases or literature.Molecular Structure Analysis
The basic structure of 1-(1-Naphthylmethyl)piperazine consists of a piperazine ring attached to a naphthylmethyl group . The IUPAC name for this compound is 1-(naphthalen-1-ylmethyl)piperazine .Physical And Chemical Properties Analysis
1-(1-Naphthylmethyl)piperazine has a density of 1.1±0.1 g/cm3, a boiling point of 373.9±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 72.4±0.3 cm3 and a polar surface area of 15 Å2 .Aplicaciones Científicas De Investigación
Chemosensitizer in Antibiotic Resistance
NMP has been used as a chemosensitizer to combat multi-drug resistance (MDR) in bacteria . It can inhibit an efflux pump, a mechanism that bacteria use to expel antibiotics and other harmful substances, thereby overcoming MDR .
Membrane Destabilization
Exposure to sub-inhibitory concentrations of NMP has been shown to create membrane destabilization in multi-drug resistant Klebsiella pneumoniae . This destabilization occurs as early as 15 minutes post-NMP treatment .
Envelope Stress Response
NMP treatment leads to the up-regulation of genes encoding the envelope stress response and repair systems . This indicates a distortion in membrane homeostasis during survival in an environment containing sub-inhibitory concentration of NMP .
Biofilm Production Inhibition
The lsr operon encoding the production of autoinducer-2, which is responsible for biofilm production, was down-regulated in NMP treated cells . This resulted in reduced biofilm formation, a phenotype confirmed by crystal violet-based assays .
Enhancing Antibiotic Efficacy
NMP has been found to enhance the efficacy of certain antibiotics. For instance, it has been observed to reverse antimicrobial resistance completely when florfenicol is expressed in bacteria with an MDR phenotype .
Potentiating Effects on Other Drugs
Significant effects of NMP addition were observed for levofloxacin, tetracycline, and chloramphenicol in E. aerogenes, and for levofloxacin and tetracycline in K. pneumoniae .
Mecanismo De Acción
Target of Action
1-(1-Naphthylmethyl)piperazine (NMP) primarily targets efflux pumps in bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells. They are particularly recognized for their role in antibiotic resistance . The overexpression of these pumps can lead to multidrug resistance (MDR) in bacteria .
Mode of Action
NMP acts as an efflux pump inhibitor (EPI). It inhibits the action of efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells . This inhibition can help overcome MDR in bacteria . NMP interacts with the efflux pumps and causes retention of antibiotics within the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by NMP is the efflux pump-mediated drug transport pathway . Efflux pumps can transport various substrates, including antibiotics, out of the cell. They play a crucial role in multidrug resistance (MDR) of bacteria . By inhibiting these pumps, NMP disrupts this pathway, leading to increased intracellular concentrations of antibiotics .
Pharmacokinetics
It’s known that the compound can interact with bacterial cells to inhibit efflux pumps, suggesting it has bioavailability .
Result of Action
The inhibition of efflux pumps by NMP leads to increased intracellular concentrations of antibiotics, enhancing their efficacy against bacteria . This can help overcome antibiotic resistance in bacteria that have developed MDR due to efflux pump overexpression .
Action Environment
The action of NMP can be influenced by environmental factors. For instance, the concentration of NMP can affect its ability to inhibit efflux pumps . At higher concentrations, NMP can cause membrane destabilization in bacteria, leading to cell death . At lower concentrations, nmp can inhibit efflux activity without causing significant membrane damage .
Safety and Hazards
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDREHWXXUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961056 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Naphthylmethyl)piperazine | |
CAS RN |
40675-81-8 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Naphthylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


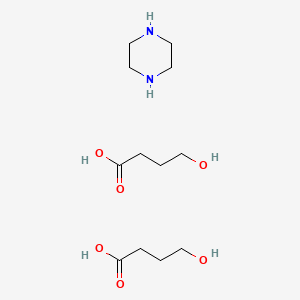
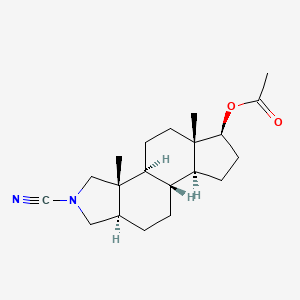
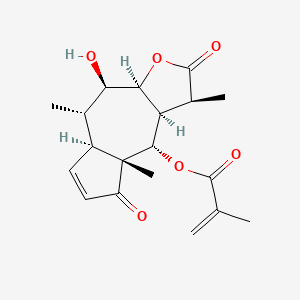
![3-[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B1215068.png)

![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1215074.png)
![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)

